molecular formula C12H5F16N3OS B12462093 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide

Cat. No.: B12462093
M. Wt: 543.23 g/mol
InChI Key: AAVUPFITHBSLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide is a fluorinated organic compound The presence of multiple fluorine atoms makes it highly stable and resistant to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the nonane backbone.

    Formation of Thiadiazole Ring: Cyclization reaction to form the 1,3,4-thiadiazole ring.

    Amidation: Coupling of the fluorinated nonane with the thiadiazole derivative to form the final amide compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its stability and unique properties.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The thiadiazole ring may also play a role in its biological effects by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic Acid (PFOA): Another fluorinated compound with similar stability but different applications.

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic Acid: Similar fluorinated structure but lacks the thiadiazole ring.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide is unique due to the presence of both the highly fluorinated nonane backbone and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H5F16N3OS

Molecular Weight

543.23 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide

InChI

InChI=1S/C12H5F16N3OS/c1-2-30-31-5(33-2)29-4(32)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)3(13)14/h3H,1H3,(H,29,31,32)

InChI Key

AAVUPFITHBSLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.